molecular formula C8H17NO B3246632 1-Methyl-1-(tetrahydropyran-4-yl)ethylamine CAS No. 179096-71-0

1-Methyl-1-(tetrahydropyran-4-yl)ethylamine

Cat. No.: B3246632
CAS No.: 179096-71-0
M. Wt: 143.23 g/mol
InChI Key: ZNSOJZFYOUTLEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-1-(tetrahydropyran-4-yl)ethylamine, also known by its IUPAC name 1-(1-methyl-1H-pyrazol-4-yl)ethylamine , is a chemical compound with the molecular formula C₆H₁₁N₃ . It appears as a pale-yellow to yellow-brown liquid and has a molecular weight of 125.17 g/mol . This compound is primarily used in research and synthetic chemistry applications .

Scientific Research Applications

Synthesis and Transformations

1-Methyl-1-(tetrahydropyran-4-yl)ethylamine is used in the synthesis of secondary amines of the tetrahydropyran series. This includes reactions with aromatic aldehydes and ketones, leading to the formation of various secondary amines (Arutyunyan et al., 2014); (Arutyunyan et al., 2017). These amines can further react with acetyl chloride, succinic, and phthalic anhydrides to produce corresponding acetamides, succinimide, and phthalimide.

Intermediate in Drug Synthesis

It is a key intermediate in the synthesis of certain drugs. For example, it has been used in the process development of 4-[N-methyl-N-(tetrahydropyran-4-yl)aminomethyl]aniline dihydrochloride, an important component for TAK-779, a nonpeptide CCR5 antagonist (Hashimoto et al., 2002).

Synthesis of Biologically Active Compounds

The compound is involved in the synthesis of biologically active compounds like 1-substituted-10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indoles, which are produced using a one-pot synthesis approach. These compounds have potential applications in various fields, including medicinal chemistry (Tiwari et al., 2005).

Antibacterial Activity

Derivatives of this compound have shown significant antibacterial activity. For instance, secondary amines derived from this compound and converted to oxalates exhibited high levels of antibacterial activity (Arutyunyan et al., 2015).

Properties

IUPAC Name

2-(oxan-4-yl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-8(2,9)7-3-5-10-6-4-7/h7H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNSOJZFYOUTLEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCOCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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